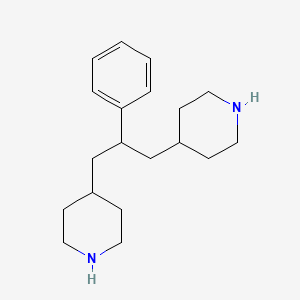

1,3-Di(4-piperidyl)-2-phenylpropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

5215-73-6 |

|---|---|

Molecular Formula |

C19H30N2 |

Molecular Weight |

286.5 g/mol |

IUPAC Name |

4-(2-phenyl-3-piperidin-4-ylpropyl)piperidine |

InChI |

InChI=1S/C19H30N2/c1-2-4-18(5-3-1)19(14-16-6-10-20-11-7-16)15-17-8-12-21-13-9-17/h1-5,16-17,19-21H,6-15H2 |

InChI Key |

OWKWJMCCOVLXDS-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1CC(CC2CCNCC2)C3=CC=CC=C3 |

Origin of Product |

United States |

Rationale for Contemporary Academic Investigation of the Chemical Compound

The contemporary academic investigation into compounds like 1,3-Di(4-piperidyl)-2-phenylpropane is driven by several key factors, primarily stemming from the fields of medicinal chemistry and materials science. The molecule itself possesses a unique combination of structural features: two basic piperidine (B6355638) rings linked by a rigid 2-phenylpropane backbone. This architecture suggests potential for specific biological interactions and applications in polymer chemistry.

A significant rationale for its study is the ongoing search for new therapeutic agents. The piperidine heterocycle is a cornerstone in the development of drugs targeting the central nervous system (CNS), among other areas. researchgate.net The structure of this compound, with its two piperidine groups, could allow for bivalent interactions with biological targets, potentially leading to higher affinity and selectivity.

In the realm of materials science, related dipiperidyl compounds have been explored as monomers for the synthesis of advanced polymers. For example, the closely related compound 1,3-Bis(4-piperidyl)propane (also known as 4,4'-Trimethylenedipiperidine) has been utilized in the creation of hyperbranched copolymers and in the synthesis of high-molecular-weight polyamides and polyureas. chemicalbook.comgoogle.comchemdad.com The purification of 1,3-di-(4-piperidyl)-propane is noted as a step in synthesizing these polymers. google.com The presence of the phenyl group in this compound could impart different solubility, thermal, and mechanical properties to such polymers.

Overview of Key Research Paradigms and Methodological Approaches Applied to the Chemical Compound

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of this compound suggests a logical disconnection strategy. The primary disconnection points are the six C-N bonds within the two piperidine rings and the C-C single bonds of the propane (B168953) backbone. A key strategic disconnection involves breaking the molecule down into a more readily available precursor, 1,3-di(4-pyridyl)-2-phenylpropane. This intermediate can be further disconnected at the propane backbone, leading back to simpler starting materials.

The synthesis described in the patent literature aligns with this strategy, starting from a precursor where the piperidine rings are present as pyridine rings. The core of this retrosynthetic approach is the late-stage reduction of the pyridine rings to piperidines, a common and effective strategy in the synthesis of such compounds.

Development and Optimization of Original Synthetic Pathways

The synthesis of this compound has been detailed in the scientific literature, outlining a specific pathway for its preparation.

Multi-step Reaction Sequences and Process Optimization

The documented synthesis of 2-phenyl-1,3-di(4-piperidyl)propane involves a multi-step sequence starting from 2-phenyl-1,3-di(4-pyridyl)-2-propanol. nih.gov The key steps are as follows:

Dehydration: The starting propanol (B110389) is treated with a dehydrating agent, such as 75% sulfuric acid, and heated. This reaction eliminates a molecule of water to form a carbon-carbon double bond, yielding a mixture of cis and trans isomers of 1,3-di(4-pyridyl)-2-phenyl-1-propene. nih.gov

Catalytic Hydrogenation: The mixture of propenes is then subjected to catalytic hydrogenation. This is a crucial step where two transformations occur simultaneously: the reduction of the carbon-carbon double bond of the propene moiety and the reduction of the two pyridine rings to piperidine rings. nih.gov This is typically carried out using a catalyst such as palladium on charcoal (Pd/C) in a solvent like ethyl acetate (B1210297) under a hydrogen atmosphere. nih.gov The reaction may require an extended period to ensure complete hydrogenation of all unsaturated sites. nih.gov

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to make chemical processes more environmentally friendly. nih.gov While the documented synthesis of this compound was developed before the widespread adoption of green chemistry principles, it can be evaluated in this context.

The use of a heterogeneous catalyst like palladium on charcoal is a positive feature from a green chemistry perspective, as the catalyst can be recovered by filtration and potentially reused. However, the use of organic solvents like ethyl acetate and the multi-step nature of the synthesis, which can lead to waste generation, are aspects that could be improved.

Modern approaches to piperidine synthesis focus on greener methods. These include the use of water as a solvent, the development of one-pot multicomponent reactions to increase atom economy, and the use of biocatalysis. researchgate.netajchem-a.com For instance, a green chemistry approach for N-substituted piperidones has been developed to avoid the classical Dieckmann condensation. nih.gov Another example is the synthesis of 2-aminomethylpiperidine from a bio-renewable furan (B31954) derivative. rsc.org Future syntheses of this compound could potentially incorporate these greener strategies to reduce environmental impact.

Derivatization and Analogue Synthesis

The presence of two secondary amine groups in the piperidyl moieties of this compound makes it a prime candidate for derivatization to produce a variety of analogues.

Structural Modifications at Piperidyl Moieties

The nitrogen atoms of the piperidine rings are nucleophilic and can readily undergo various chemical transformations, most notably N-alkylation.

A straightforward derivatization is the reaction with an alkylating agent to produce N-substituted analogues. For example, the synthesis of 1,3-bis(1-methyl-4-piperidyl)-2-phenylpropane has been described. nih.gov This is achieved by reacting 2-phenyl-1,3-di(4-piperidyl)propane with an excess of aqueous formaldehyde (B43269) and formic acid, a reaction known as the Eschweiler-Clarke methylation. nih.gov

General methods for the N-alkylation of piperidines are well-established and could be applied to this compound to generate a library of compounds with diverse substituents at the nitrogen atoms. These methods often involve reacting the piperidine with an alkyl halide in the presence of a base, such as potassium carbonate, in a suitable solvent like DMF. researchgate.net The choice of alkylating agent would determine the nature of the N-substituent. By using different alkyl halides (e.g., ethyl bromide, benzyl (B1604629) chloride), a wide range of N,N'-dialkylated analogues could be synthesized.

Modifications at the Phenylpropane Core

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. The phenylpropane core, in particular, can be altered through various synthetic strategies to fine-tune the molecule's properties.

Modifications can be introduced at the phenyl ring or the propane backbone. For instance, substitution on the phenyl ring is a common strategy. This can be achieved by starting with appropriately substituted phenylacetic acid derivatives or by performing electrophilic aromatic substitution reactions on the phenyl ring of the core molecule, provided the piperidine rings are protected.

Another approach involves altering the propane chain itself. The synthesis of related 1,3-diarylpropane derivatives has been accomplished through methods like cobalt-catalyzed cycloaddition of 1,6-diynes, demonstrating the feasibility of constructing the central propane linkage with various substituents. researchgate.net Furthermore, the synthesis of compounds like 2,2'-bis[4-(4-aminophenoxy)phenyl]propane involves a complete alteration of the propane unit, showcasing how the core structure can be significantly redesigned through nucleophilic substitution and catalytic reduction steps. researchgate.net These methodologies highlight the versatility of the phenylpropane core for creating analogues with tailored electronic and steric properties.

Synthesis of Isomers and Stereoisomers

The presence of a chiral center at the C2 position of the propane chain and the potential for cis/trans isomerism in disubstituted piperidine rings means that this compound can exist as multiple isomers and stereoisomers. The controlled synthesis of these specific forms is crucial for applications where specific three-dimensional arrangements are required.

The precise construction of all four stereoisomers of related compounds, such as 3-substituted-4-hydroxypiperidines and 1-phenylpropane-1,2-diol (B147034), has been a significant focus in synthetic chemistry. nih.govresearchgate.net These syntheses often employ stereoselective methods, including both chemical and biocatalytic approaches.

Key Synthetic Approaches:

Chemical Asymmetric Reduction: This is a primary method for establishing specific stereocenters. However, it can involve hazardous reagents and harsh conditions. nih.gov

Biocatalysis: The use of enzymes, such as carbonyl reductases and alcohol dehydrogenases, offers a promising alternative for synthesizing chiral compounds with high enantiomeric excess (>99%) and conversion rates under mild conditions. nih.govresearchgate.net For example, different stereoisomers of 1-phenylpropane-1,2-diol have been synthesized by combining stereocomplementary carboligases and alcohol dehydrogenases. researchgate.net

The synthesis of specific isomers of this compound would likely involve a multi-step process starting from chiral precursors or employing stereoselective reactions to build the desired architecture. The challenge lies in controlling the stereochemistry at the central carbon and the relative orientation of the piperidyl groups. nih.gov

Chemical Reaction Mechanisms and Reactivity Profiles

The reactivity of this compound is dictated by its constituent functional groups: the two secondary amine functions of the piperidine rings, the aromatic phenyl ring, and the aliphatic propane linker. The piperidine nitrogens are basic and nucleophilic, making them susceptible to reactions with acids and electrophiles. The phenyl group can undergo electrophilic substitution, while the C-H bonds on the propane chain and adjacent to the nitrogen atoms can be sites for radical reactions or oxidation.

Oxidation and Reduction Pathways

The this compound molecule is subject to both oxidation and reduction reactions at several sites.

Oxidation:

Piperidine Nitrogens: The secondary amine groups within the piperidine rings can be readily oxidized to form the corresponding N-oxides.

Propane Backbone: The C-H bonds, particularly those activated by the adjacent phenyl or piperidyl groups, can be susceptible to oxidation. In related phenylpropene compounds, oxidation can be initiated by reaction with oxygen to form peroxides, which then accelerate further oxidation, potentially leading to complex secondary products. nih.gov The presence of unsaturated bonds or other functional groups on the core structure significantly influences the oxidation pathway and reactivity. nih.gov

Reduction:

Aromatic Ring: The phenyl ring can be reduced to a cyclohexyl ring under catalytic hydrogenation conditions (e.g., using rhodium or ruthenium catalysts), although this typically requires more forcing conditions than the reduction of other functional groups.

Functional Group Reduction: If the core structure contains reducible functional groups (e.g., nitro or carbonyl groups introduced during modification), these can be selectively reduced. For example, nitro groups on the phenyl ring can be converted to amines via catalytic reduction using hydrogen gas and a palladium on carbon (Pd/C) catalyst. researchgate.net This pathway is a common strategy for installing amino functionalities. researchgate.net

Substitution and Functional Group Transformations

The structure of this compound allows for a variety of substitution and functional group interconversion reactions, enabling the creation of diverse derivatives.

Reactions at the Piperidine Nitrogen: The nitrogen atoms of the piperidine rings are nucleophilic and can participate in substitution reactions. They can be alkylated, acylated, or arylated to introduce new functional groups. For example, 4,4′-trimethylenedipiperidine, a related compound, is used in the synthesis of hyperbranched copolymers by reacting with monomers like divinylsulfone. chemicalbook.com

Reactions at the Phenyl Ring: The phenyl ring is a versatile handle for modification. If pre-functionalized with groups like iodo or bromo substituents, it can undergo a wide range of palladium-catalyzed cross-coupling reactions. researchgate.net

Suzuki Coupling: Reaction with boronic acids to form new C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes.

Heck Coupling: Reaction with alkenes.

Negishi Coupling: Reaction with organozinc reagents.

These reactions provide powerful tools for attaching complex molecular fragments to the phenyl core. researchgate.net Additionally, functional groups on the phenyl ring can be transformed; for instance, nitro groups can be reduced to anilines, which can then be further derivatized. researchgate.net

Catalytic Applications in Chemical Synthesis

Beyond being a target for synthesis, this compound and its derivatives have applications as components in catalytic systems and as building blocks in materials science.

Ligand in Coordination Chemistry: The two piperidine nitrogen atoms can act as ligands, coordinating to metal centers. This property is exploited in the synthesis of metal-organic frameworks (MOFs). For instance, the related compound 4,4′-trimethylenedipiperidine has been used to construct two- and three-dimensional cadmium-organic frameworks. chemicalbook.com

Building Block for Polymers: The difunctional nature of the molecule makes it an ideal monomer or cross-linking agent for polymerization reactions. It has been used to synthesize hyperbranched copolymers. chemicalbook.com

Role in Catalysis: While the direct catalytic activity of the title compound is not extensively documented, derivatives of its core structure are central to certain catalytic processes. For example, cobalt complexes are used to catalyze the cycloaddition of 1,6-diynes to synthesize 1,3-diarylpropane derivatives. researchgate.net Furthermore, lipase (B570770) enzymes have been effectively used as biocatalysts to synthesize derivatives of structurally related compounds like ibuprofen, highlighting the potential for biocatalytic transformations. mdpi.com

In-depth Analysis of this compound Remains Elusive Due to Scarcity of Scientific Data

A comprehensive and detailed scientific article on the advanced structural characterization and conformational analysis of the chemical compound this compound cannot be generated at this time. Extensive searches of publicly available scientific literature and chemical databases have revealed a significant lack of specific experimental and computational data for this particular molecule.

While the fundamental structure of this compound, with its central phenyl-substituted propane chain linked to two piperidine rings, can be described, a thorough examination as per the requested detailed outline is not feasible. The required in-depth analysis, encompassing advanced spectroscopic and crystallographic data, is not present in the accessible scientific domain.

The outline for the requested article included highly specific subsections that necessitate concrete data points, which are currently unavailable for this compound. These sections are:

Conformational Analysis and Dynamics

Experimental Probes of Conformational Preferences in Solution:Without techniques like variable-temperature NMR or the application of specific NMR parameters (e.g., coupling constants, Nuclear Overhauser Effect), the conformational preferences of this molecule in solution remain uninvestigated.

It is important to note that while data exists for the related compound 1,3-bis(4-piperidyl)propane , which lacks the phenyl group at the 2-position of the propane chain, this information is not transferable. The presence of the bulky phenyl group would significantly influence the structural and conformational properties of the molecule, making any extrapolation of data from the non-phenylated analogue scientifically unsound.

Given the strict requirement to focus solely on this compound and the absence of the necessary scientific data, the generation of a thorough and accurate article as requested is not possible without resorting to speculation, which would violate the principles of scientific accuracy. Further research and publication of experimental or computational data on this specific compound are required before such a detailed analysis can be compiled.

Role of Intramolecular Interactions in Determining Conformation

The three-dimensional conformation of this compound is not rigidly fixed but exists as an equilibrium of multiple conformers. The energetically preferred shapes are determined by a complex interplay of subtle, non-covalent intramolecular interactions. While direct crystallographic data for this specific molecule is not publicly available, its conformational landscape can be understood by analyzing its structural components: two piperidine rings, a central phenyl group, and a flexible propane linker. Computational modeling and data from analogous structures reveal that steric hindrance, van der Waals forces, and potential hydrogen bonding are the primary drivers of its conformational preferences. nih.govnih.gov

The piperidine rings are expected to adopt a stable chair conformation, as this arrangement minimizes angular and torsional strain. The substituents on these rings (the propane chain) will preferentially occupy equatorial positions to reduce steric clash with the axial hydrogens of the piperidine ring. nih.gov The central C2 carbon of the propane chain, bonded to the phenyl group, acts as a pivot. The rotation around the C-C single bonds of the propane linker is governed by torsional strain and steric interactions between the bulky phenyl group and the two piperidine moieties.

Table 1: Key Intramolecular Interactions and Their Postulated Influence on Conformation

| Interaction Type | Involved Molecular Fragments | Postulated Effect on Conformation |

| Steric Hindrance | Phenyl group vs. Piperidine rings | Dictates the overall spatial arrangement to maximize distance between bulky groups, influencing the torsion angles of the propane backbone. |

| Torsional Strain | C-C bonds of the propane linker | Favors staggered conformations (gauche and anti) to minimize eclipsing interactions between substituents. |

| van der Waals Forces | Between all non-bonded atoms | Contribute to the overall stability of the folded or extended conformations. |

| Ring Pucker | Piperidine rings | Rings adopt a chair conformation to minimize internal strain, with the propane substituent in an equatorial position. |

Isotopic Labeling Strategies for Mechanistic Investigations

Isotopic labeling is a powerful technique used to trace the fate of molecules in biological systems and to elucidate reaction mechanisms. nih.govacs.org By replacing specific atoms in this compound with their heavier, stable isotopes (e.g., Deuterium (B1214612) (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)), researchers can track the molecule and its metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.govresearchgate.net Such strategies are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.

For mechanistic studies, labeling can help identify the sites of metabolic transformation. For instance, hydroxylation, a common metabolic reaction, can be investigated by labeling the potential sites of oxidation. If hydroxylation occurs on one of the piperidine rings, a strategically placed deuterium label can help differentiate between isomeric metabolites. nih.gov The mechanism of C-hydroxylation on a piperidine ring often involves the formation of an iminium ion intermediate, which can be confirmed by observing the loss or retention of deuterium atoms at specific positions during metabolic analysis. nih.gov

Similarly, labeling the phenyl ring with ¹³C or ²H can determine if it undergoes aromatic oxidation. Labeling the propane backbone can provide insights into potential chain cleavage or other modifications at that site. A co-administration study, where a mixture of the labeled and unlabeled compound is used, can be a powerful approach for pharmacokinetic analysis, allowing for the precise determination of metabolic pathways and the rates of formation for various metabolites. nih.gov

Table 2: Hypothetical Isotopic Labeling Strategies for Mechanistic Studies

| Isotope | Position of Label | Rationale for Mechanistic Investigation |

| Deuterium (²H) | Piperidine Rings (e.g., C-2, C-3, C-4) | To study the mechanism of metabolic oxidation (hydroxylation) and differentiate between isomers; to probe for the formation of iminium ion intermediates. nih.gov |

| Carbon-13 (¹³C) | Phenyl Ring | To trace the metabolic fate of the aromatic moiety, including potential hydroxylation or ring-opening reactions. |

| Carbon-13 (¹³C) | Propane Backbone (C1, C2, C3) | To investigate potential metabolic cleavage of the propane chain or modifications to the linker. |

| Nitrogen-15 (¹⁵N) | Piperidine Nitrogen Atoms | To study N-dealkylation, N-oxidation, or other metabolic reactions occurring at the nitrogen centers. |

| Multiple Labels (e.g., ¹³C and ²H) | Various Positions | To conduct detailed pharmacokinetic and ADME studies, allowing for simultaneous tracking of different parts of the molecule and its metabolites. acs.orgresearchgate.net |

In-Depth Analysis of this compound Reveals Limited Publicly Available Biochemical Data

A comprehensive review of scientific literature and databases for the chemical compound this compound indicates a notable absence of detailed publicly available research on its specific molecular and biochemical interactions. Despite its defined chemical structure, extensive data on its ligand-target binding profiles, enzyme modulation capabilities, and other related biochemical activities appears to be limited within the public domain.

Efforts to gather information on the compound's affinity and selectivity for specific receptor subtypes, such as acetylcholinesterase and G-protein coupled receptors (GPCRs), did not yield specific binding data. Similarly, searches for in vitro studies detailing allosteric modulation, binding kinetics, including association and dissociation rates, and enzyme inhibition constants (IC50, Ki) for this compound were not fruitful.

While research exists on derivatives of 1,3-di-4-piperidylpropane and their interactions with biological targets, this information is not directly applicable to the specific compound , which features a distinct 2-phenyl substitution on the propane backbone. The precise impact of this phenyl group on the molecule's biochemical properties remains largely undocumented in accessible scientific literature.

Consequently, a detailed article structured around the specific molecular and biochemical interactions of this compound, as per the requested outline, cannot be generated at this time due to the scarcity of primary research data. Further investigation by specialized research entities may be required to elucidate the compound's pharmacological and biochemical profile.

Molecular and Biochemical Interactions of 1,3 Di 4 Piperidyl 2 Phenylpropane

Modulation of Intracellular Signaling Pathways (in vitro, non-human cellular models)

A comprehensive review of scientific literature and research databases reveals a significant gap in the understanding of the molecular interactions of 1,3-Di(4-piperidyl)-2-phenylpropane. Currently, there are no publicly available studies that have investigated the specific effects of this compound on intracellular signaling pathways in in vitro, non-human cellular models. The intricate ways in which a compound can influence cellular behavior are typically elucidated through detailed cell-based assays, which track changes in protein activity and signaling cascades. However, such research has not been published for this compound.

Upstream and Downstream Signaling Cascades

There is no available research data detailing the upstream triggers or the downstream consequences of cellular exposure to this compound. Scientific investigation would be required to identify which specific signaling proteins or pathways are activated or inhibited by this compound. Such studies would typically involve techniques like Western blotting, kinase assays, or reporter gene assays to map the flow of signals within the cell. Without these foundational studies, any discussion of upstream and downstream signaling cascades would be purely speculative.

Crosstalk with Other Signaling Networks

The integration and interplay between different signaling pathways, known as crosstalk, is a crucial aspect of cellular regulation. However, as the primary signaling pathways affected by this compound have not been identified, there is no information regarding its potential to mediate crosstalk with other signaling networks. Research would be needed to determine if this compound influences the communication between, for example, growth factor pathways and stress response pathways.

Interactions with Other Biological Macromolecules (e.g., nucleic acids, lipids)

Beyond protein-based signaling pathways, small molecules can also exert biological effects through direct interaction with other essential macromolecules such as nucleic acids (DNA and RNA) and lipids, which form cellular membranes. There is currently no published research that has explored the binding affinity or interaction of this compound with these macromolecules. Techniques such as spectrophotometry, calorimetry, or molecular modeling are typically employed to characterize such interactions. The absence of such data means that the potential for this compound to act as a DNA intercalator, a groove binder, or to modulate the properties of lipid bilayers remains unknown.

Due to the lack of available research findings, no data tables on the molecular and biochemical interactions of this compound can be provided.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1,3 Di 4 Piperidyl 2 Phenylpropane Analogues

Identification of Key Structural Features for Modulating Biological Activity

SAR studies on analogues of 1,3-di(4-piperidyl)-2-phenylpropane have successfully identified several key structural features that are critical for modulating biological activity. The core scaffold, consisting of a central phenyl ring flanked by two piperidyl moieties via a propane (B168953) bridge, serves as the foundational structure. Modifications at three primary locations—the piperidyl nitrogens, the central phenyl ring, and the propane backbone—have been shown to significantly impact affinity and selectivity for various biological targets.

The Piperidyl Moieties: The two piperidine (B6355638) rings are fundamental for activity. The basic nitrogen atoms within these rings are often crucial for forming ionic interactions or hydrogen bonds with receptor sites. The substitution on these nitrogens is a primary point of modification to alter potency and selectivity. For instance, replacing the N-H with small alkyl groups or more complex substituents can drastically change the interaction profile.

The Propane Linker: The three-carbon chain connecting the phenyl and piperidyl groups provides a specific spatial arrangement and conformational flexibility. The length and rigidity of this linker are critical for orienting the key interacting groups (piperidines and phenyl ring) in the optimal geometry for receptor binding.

Systematic modifications of these regions have led to a deeper understanding of the structural requirements for biological activity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

To move beyond qualitative observations, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models have been developed for analogues of this compound. These computational models establish a mathematical correlation between the chemical structure of the compounds and their biological activity or physicochemical properties.

In a typical QSAR study, a series of analogues with known biological activities is used as a training set. Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These descriptors can be classified into several categories:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Quantifying charge distribution and electronic properties.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).

Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then employed to build a predictive model. For a series of this compound derivatives, a QSAR model might take the form of an equation where biological activity is a function of specific descriptors. These models are crucial for predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

Design and Synthesis of SAR-Probing Analogues to Elucidate Receptor/Enzyme Recognition

The insights gained from initial SAR and QSAR studies guide the rational design and synthesis of new analogues. These "SAR-probing" molecules are specifically created to test hypotheses about how the parent compound interacts with its biological target, such as a receptor or an enzyme.

The synthetic strategies often involve a modular approach, allowing for systematic variation at the key positions identified in SAR studies. For example, a common synthetic route might involve the reaction of a substituted phenylacetonitrile with a piperidine-containing electrophile, followed by reduction and further modification.

By synthesizing and testing a curated set of analogues, researchers can systematically map the binding site. For instance, to probe the size and nature of a hydrophobic pocket, a series of analogues with varying alkyl substituents on the piperidine nitrogens might be synthesized. The resulting activity data for these compounds can confirm or refute the presence and characteristics of the hypothesized pocket.

Below is a representative data table illustrating how SAR is explored through systematic modification.

| Analogue | Modification (R-group on Piperidyl-N) | Relative Binding Affinity |

| Compound 1 | -H | 1.0 |

| Compound 2 | -CH₃ | 5.2 |

| Compound 3 | -CH₂CH₃ | 8.1 |

| Compound 4 | -CH₂CH₂OH | 3.5 |

| Compound 5 | -C(O)CH₃ | 0.4 |

This table is for illustrative purposes and represents hypothetical data.

This systematic approach allows for a detailed understanding of the steric, electronic, and hydrophobic requirements for optimal interaction with the biological target.

Pharmacophore Hypothesis Generation and Validation

The culmination of SAR and QSAR data often leads to the generation of a pharmacophore hypothesis. A pharmacophore is an abstract 3D representation of the essential structural features that a molecule must possess to exhibit a specific biological activity. It defines the spatial arrangement of key chemical features, such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers.

For the this compound series, a pharmacophore model would likely include:

Two basic ionizable features corresponding to the piperidine nitrogens.

An aromatic feature representing the central phenyl ring.

Potentially one or more hydrophobic features.

The distances and angles between these features are critical components of the model. This hypothesis can be generated using software that aligns a set of active molecules and extracts their common features.

Once a pharmacophore model is proposed, it must be validated. Validation is typically performed by using the model to screen a database of known active and inactive compounds. A robust model should be able to successfully identify the active compounds while rejecting the inactive ones. A validated pharmacophore serves as a powerful tool for virtual screening to identify novel chemical scaffolds that fit the model and are therefore likely to possess the desired biological activity.

Analytical Methodologies for Research and Quantification of 1,3 Di 4 Piperidyl 2 Phenylpropane

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatography is a cornerstone for the analysis of "1,3-Di(4-piperidyl)-2-phenylpropane," enabling its separation from impurities, starting materials, and complex matrix components. The choice of technique depends on the compound's physicochemical properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely applicable technique for the analysis of non-volatile and thermally labile compounds like "this compound." Reversed-phase HPLC (RP-HPLC) is a common mode for such analyses.

In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. For piperidine-containing compounds, the mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with additives like phosphoric acid or triethylamine (B128534) to improve peak shape and resolution. nih.gov

Detection can be achieved using various methods:

UV-Vis and Photodiode Array (PDA) Detection: The presence of the phenyl group in "this compound" allows for detection by UV-Vis or PDA detectors. The aromatic ring provides a chromophore that absorbs UV light at specific wavelengths. A PDA detector has the advantage of acquiring the entire UV spectrum for the peak, which can aid in peak identification and purity assessment.

Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be employed if the molecule is naturally fluorescent or can be derivatized with a fluorescent tag.

While specific HPLC methods for "this compound" are not extensively detailed in the literature, methods for related piperidine (B6355638) derivatives offer a starting point for method development. For instance, the analysis of bridged piperidine analogues has been performed using a C18 column with a mobile phase of acetonitrile and 10 mM TEAA. nih.gov

Table 1: Example HPLC Conditions for Analysis of Piperidine-Containing Compounds

| Parameter | Condition 1 (for Piperidine Analysis) nih.gov | Condition 2 (for Bridged Piperidine Analogues) nih.gov |

| Column | Inertsil C18 (250 x 4.6 mm I.D.) | Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (68:32, v/v) with 0.1% phosphoric acid | Gradient of Acetonitrile in 10 mM TEAA (10-100% in 20 min) |

| Flow Rate | 1.0 mL/min | 1 mL/min |

| Temperature | 30°C | Not specified |

| Detection | UV | Fluorescence |

This table presents data from studies on related piperidine compounds and serves as a reference for potential starting conditions for the analysis of this compound.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For "this compound," direct GC analysis may be challenging due to its relatively high molecular weight and boiling point. However, derivatization to increase volatility and thermal stability could make GC a viable option.

When coupled with a mass spectrometer (GC-MS), this technique provides excellent separation and structural information. The use of a capillary column, such as one coated with a 5% phenyl/95% dimethylpolysiloxane phase, is common for the analysis of a wide range of compounds. researchgate.net

Headspace analysis is typically used for very volatile analytes in a sample matrix and is therefore less likely to be a primary technique for "this compound" itself, but could be relevant for volatile impurities or degradation products in a sample.

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can be seen as a hybrid of GC and HPLC, offering fast separations with lower organic solvent consumption compared to HPLC. For compounds like "this compound" that have multiple basic nitrogen atoms, SFC can be an attractive alternative, often providing good peak shapes without the need for mobile phase additives that can cause ion suppression in mass spectrometry. While specific applications of SFC for this compound are not documented in the available literature, the technique is gaining popularity for the analysis and purification of structurally related pharmaceutical compounds.

Mass Spectrometry (MS) Applications in Research

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of "this compound." It is almost always coupled with a chromatographic separation technique like LC or GC.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it the method of choice for trace analysis in complex biological matrices from non-human studies. In an LC-MS/MS experiment, the parent ion corresponding to the mass of "this compound" is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and allows for quantification at very low levels.

This technique is also paramount for metabolite identification. In in vitro studies (e.g., using liver microsomes) or in non-human in vivo studies, potential metabolites resulting from biotransformations such as hydroxylation, N-oxidation, or N-dealkylation could be identified by searching for their predicted masses and characteristic fragmentation patterns. The development of an analytical platform combining techniques like GC-MS and UHPLC-Q-TOF-MS has been shown to be effective for monitoring metabolites of other propane-containing compounds in biological samples. nih.gov

High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. This capability is crucial for confirming the elemental composition of "this compound" and its synthetic intermediates or metabolites. By determining the exact mass to several decimal places, a unique elemental formula can be assigned, providing a high degree of confidence in the identity of the compound. This is particularly valuable in research settings for the definitive identification of novel compounds or for distinguishing between compounds with the same nominal mass but different elemental compositions.

Capillary Electrophoresis (CE) for Purity and Chiral Separations

Capillary electrophoresis (CE) has emerged as a powerful analytical technique in the pharmaceutical and chemical research sectors due to its high efficiency, rapid analysis times, and minimal consumption of samples and reagents. nih.gov For a compound such as this compound, which possesses basic nitrogen atoms within its piperidyl rings and a chiral center at the C2 position of the propane (B168953) chain, CE offers significant advantages for both purity assessment and the separation of potential enantiomers.

The basic nature of the piperidyl groups allows for straightforward analysis by Capillary Zone Electrophoresis (CZE), a fundamental mode of CE. In CZE, charged molecules migrate in a buffer-filled capillary under the influence of an electric field. The migration velocity is dependent on the charge-to-size ratio of the analyte. This technique can be effectively employed to separate this compound from potential impurities arising during its synthesis, such as starting materials, by-products, or degradation products. sciex.com The high resolving power of CZE can readily distinguish between compounds with even minor structural differences. sciex.com

The presence of a chiral carbon in the 2-phenylpropane backbone necessitates the development of chiral separation methods to distinguish between its enantiomers. Chiral CE is a well-established technique for this purpose, often involving the addition of a chiral selector to the background electrolyte (BGE). nih.gov For basic compounds like this compound, cyclodextrins (CDs) and their derivatives are commonly used chiral selectors. These cyclic oligosaccharides form transient diastereomeric inclusion complexes with the enantiomers, leading to different electrophoretic mobilities and enabling their separation. The selection of the appropriate cyclodextrin (B1172386) and the optimization of experimental parameters are crucial for achieving successful chiral resolution.

A hypothetical Capillary Electrophoresis method for the chiral separation of this compound enantiomers could involve the following conditions, based on methods developed for structurally similar compounds:

| Parameter | Condition | Purpose |

| Instrument | Commercially available Capillary Electrophoresis system with UV detection | Standard instrumentation for CE analysis. |

| Capillary | Fused-silica capillary, ~50 µm i.d., ~60 cm total length | Provides a high surface-area-to-volume ratio for efficient heat dissipation. |

| Background Electrolyte (BGE) | 25-50 mM Phosphate buffer, pH 2.5-4.5 | Low pH ensures the piperidyl groups are protonated, making the analyte cationic. |

| Chiral Selector | 10-20 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfated-β-cyclodextrin | Forms inclusion complexes with the enantiomers to induce differential migration. |

| Voltage | 15-25 kV (positive polarity) | Driving force for the electrophoretic separation. |

| Temperature | 20-25 °C | Controlled temperature ensures reproducibility of migration times. |

| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 s) | Introduces a small, well-defined plug of the sample into the capillary. |

| Detection | UV absorbance at ~210 nm | The phenyl group provides a chromophore for UV detection. |

This table presents a hypothetical set of conditions and would require experimental optimization for the specific compound.

Development of Robust Analytical Methods for Research Scale Synthesis and Biological Studies (non-human)

The successful progression of a chemical entity from synthesis to non-human biological evaluation relies heavily on the availability of robust and validated analytical methods. These methods are essential for monitoring reaction progress, characterizing intermediates and the final product, and quantifying the compound in biological matrices.

For the research-scale synthesis of this compound, a multi-step process is likely required. nih.govnews-medical.net The development of appropriate analytical methods is critical at each stage to ensure the desired product is being formed and to identify and control impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse technique for this purpose. A reversed-phase HPLC method can be developed to separate the starting materials, intermediates, and the final product, allowing for the monitoring of reaction completion and the assessment of purity.

In addition to HPLC, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for structural confirmation of the synthesized compound and its intermediates.

For non-human biological studies , such as pharmacokinetic or in vitro metabolism studies, highly sensitive and selective analytical methods are required to quantify this compound and its potential metabolites in complex biological matrices like plasma, urine, or tissue homogenates. nih.govnih.gov Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such applications due to its superior sensitivity, selectivity, and speed.

A typical LC-MS/MS method for the quantification of this compound in rat plasma would involve the following key steps and parameters:

| Step | Description | Typical Parameters |

| Sample Preparation | Protein precipitation or solid-phase extraction (SPE) | To remove proteins and other interfering matrix components. |

| Chromatography | Reversed-phase HPLC or UHPLC | C18 column with a gradient elution using a mobile phase of acetonitrile and water with a modifier like formic acid. |

| Ionization | Electrospray Ionization (ESI) in positive ion mode | The basic piperidyl nitrogens are readily protonated. |

| Mass Spectrometry | Triple quadrupole mass spectrometer | Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. |

| MRM Transitions | Precursor ion (e.g., [M+H]⁺) → Product ion(s) | Specific transitions for the parent compound and an internal standard are monitored. |

| Quantification | Calibration curve with a stable isotope-labeled internal standard | To ensure accurate and precise quantification over a defined concentration range. |

This table outlines a general approach for developing an LC-MS/MS method for quantification in a non-human biological matrix. Specific parameters would need to be optimized.

The development of these analytical methods must be followed by a thorough validation process to ensure their reliability, accuracy, and precision for their intended purpose in supporting non-clinical research of this compound.

Future Research Directions and Emerging Applications of 1,3 Di 4 Piperidyl 2 Phenylpropane in Academic Contexts

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of 1,3-Di(4-piperidyl)-2-phenylpropane is foundational to any further investigation. Current synthetic approaches for structurally similar compounds often involve multi-step processes. Future research could focus on developing more efficient and sustainable synthetic methodologies.

Key Research Objectives:

Catalytic Methods: Exploration of transition-metal catalyzed cross-coupling reactions could offer a more direct and atom-economical approach to constructing the core structure.

Green Chemistry Principles: Investigating the use of environmentally benign solvents, reducing the number of synthetic steps, and minimizing waste generation would align with the principles of sustainable chemistry. A German patent describes the purification of the related compound 1,3-Di-(4-piperidyl)-propane by recrystallization from an aliphatic nitrile, a technique that could be explored for this compound as well. google.com

A hypothetical, streamlined synthetic approach could involve the reaction of 4-picoline with a suitable phenylpropane dielectrophile, followed by catalytic hydrogenation of the resulting pyridine (B92270) rings to piperidines. Optimization of reaction conditions, catalysts, and solvents would be a key focus of this research.

Investigation of Undiscovered Biological Targets and Mechanisms

The piperidine (B6355638) ring is a common scaffold in many biologically active compounds and approved drugs, suggesting that this compound could interact with various biological targets.

Potential Areas of Investigation:

Receptor Binding Assays: High-throughput screening against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters could identify initial biological targets. The structural similarity to some neuroactive compounds suggests that receptors in the central nervous system could be of particular interest.

Enzyme Inhibition Studies: The compound could be screened for inhibitory activity against a broad range of enzymes, such as proteases, kinases, and acetylcholinesterases.

Phenotypic Screening: Utilizing cell-based assays to observe the effect of the compound on cellular phenotypes (e.g., cell proliferation, apoptosis, differentiation) can provide clues about its mechanism of action without a preconceived target.

Development of Advanced Analogues with Enhanced Research Utility

To facilitate its study, advanced analogues of this compound with specific functionalities could be developed.

Examples of Advanced Analogues:

Molecular Probes: Attaching a photoaffinity label would allow for the covalent labeling and subsequent identification of specific binding partners within a complex biological system.

Fluorescent Labels: The synthesis of a fluorescently labeled version of the compound would enable visualization of its subcellular localization and trafficking using techniques like confocal microscopy. nih.gov This would involve conjugating a fluorophore to a part of the molecule that does not interfere with its biological activity.

Biotinylated Analogues: A biotinylated version would facilitate pull-down assays to isolate and identify interacting proteins.

| Analogue Type | Potential Application | Research Goal |

| Molecular Probe | Target Identification | Covalently label and identify binding partners. |

| Fluorescent Label | Cellular Localization | Visualize the compound's distribution within cells. |

| Biotinylated Analogue | Protein Interaction Studies | Isolate and identify interacting proteins. |

Integration into Chemical Biology and Systems Biology Approaches

The integration of this compound into broader chemical and systems biology studies could provide a more holistic understanding of its biological effects.

Potential Approaches:

Chemoproteomics: Using the compound as a chemical probe to study its interactions with the proteome can reveal its target profile and off-target effects.

Transcriptomics and Metabolomics: Analyzing changes in gene expression and metabolite levels in cells or organisms treated with the compound can help to elucidate the biological pathways it modulates.

Potential as a Research Tool for Understanding Specific Biological Processes

Should initial studies reveal a specific and potent biological activity, this compound could be developed as a specialized research tool.

Hypothetical Applications:

Modulating Synaptic Transmission: If the compound is found to interact with specific neurotransmitter receptors or transporters, it could be used to study the role of these targets in synaptic plasticity and neuronal circuit function.

Investigating Protein Aggregation: The di-piperidyl structure might allow it to interfere with or promote protein-protein interactions, making it a potential tool for studying diseases associated with protein aggregation.

Probing Ion Channel Gating: If the compound is found to modulate the activity of specific ion channels, it could be used to investigate the mechanisms of ion channel gating and their role in cellular excitability.

Q & A

Q. What are the established synthetic routes for 1,3-Di(4-piperidyl)-2-phenylpropane, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution reactions. A validated method involves refluxing 1,3-bis-(4-piperidyl)propane with toluenesulfonyloxypropylnaphthalimide in tetrahydrofuran (THF) in the presence of cesium carbonate as a base. Key parameters include temperature control (reflux conditions), solvent purity, and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

The compound has a molecular formula of C₁₃H₂₆N₂, a molecular weight of 210.36 g/mol, and a melting point of 65–68.5°C. Its low water solubility necessitates the use of polar aprotic solvents (e.g., DMSO or THF) for in vitro assays. Stability studies under varying pH and temperature conditions are recommended to ensure integrity during storage .

Q. Which analytical methods are recommended for purity assessment and structural confirmation?

High-performance liquid chromatography (HPLC) with a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) is effective for purity analysis. Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS). For crystalline derivatives, single-crystal X-ray diffraction provides atomic-level structural resolution .

Advanced Research Questions

Q. How does this compound interact with biological targets in anticancer research?

Derivatives of this compound, such as bisnaphthalimidopropyl-dipiperidyl-propane, intercalate with DNA and induce G2/M cell cycle arrest in breast cancer models. Mechanistic studies require flow cytometry for cell cycle analysis and comet assays to evaluate DNA damage. Dose-response experiments should compare cytotoxicity in resistant vs. sensitive cell lines .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from impurities in synthesis batches or variations in assay conditions. Cross-validate findings using orthogonal methods:

- Replicate synthesis with rigorous purification (e.g., HPLC ≥95% purity).

- Compare activity in multiple cell lines (e.g., MDA-MB-231 vs. MCF-7).

- Use knockdown/knockout models to confirm target specificity .

Q. How can structural modifications enhance the compound's pharmacological profile?

Rational design focuses on:

- Piperidine substitution : Introducing electron-withdrawing groups (e.g., fluorine) at the 4-position to modulate lipophilicity and blood-brain barrier penetration.

- Linker optimization : Replacing the propane backbone with ethane or butane to alter conformational flexibility.

- Functionalization : Adding naphthalimide moieties to enhance DNA intercalation potency .

Q. What are the challenges in crystallographic characterization of this compound?

Crystallization is hindered by the compound’s flexibility and polar groups. Solutions include:

- Using slow vapor diffusion with dichloromethane/hexane.

- Co-crystallization with stabilizing ligands (e.g., DNA fragments).

- Low-temperature (100 K) X-ray diffraction to reduce thermal motion artifacts .

Methodological Considerations Table

| Parameter | Recommendation | Reference |

|---|---|---|

| Synthesis Solvent | THF (anhydrous) with Cs₂CO₃ as base | |

| Purification | Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) | |

| Analytical HPLC | Mobile phase: Methanol/buffer (65:35), pH 4.6; flow rate: 1.0 mL/min | |

| Crystallization | Dichloromethane/hexane vapor diffusion at 4°C | |

| Cytotoxicity Assay | MTT assay with 48–72 hr exposure; IC₅₀ calculation via nonlinear regression |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.